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Compound of Interest

Compound Name: Zamifenacin

cat. No.: B1682371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, and experimental evaluation of Zamifenacin, a selective M3 muscarinic

receptor antagonist.

Chemical Properties

Zamifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.
It has been investigated for its therapeutic potential in disorders characterized by smooth
muscle hyperreactivity, such as irritable bowel syndrome (IBS)[1][2][3]. The compound is most
commonly available as a fumarate salt.

Below is a summary of its key chemical identifiers and properties.
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Property Value Reference(s)

127308-82-1 (Zamifenacin free
CAS Number base) 127308-98-9 [415]
(Zamifenacin fumarate)

C27H20NOs (free base)
C31H33NO7 (fumarate)

Molecular Formula

415.5 g/mol (free base) 531.6

Molecular Weight
g/mol (fumarate)

(3R)-1-[2-(1,3-Benzodioxol-5-
IUPAC Name yl)ethyl]-3-
(diphenylmethoxy)piperidine

C1(CCN3C--INVALID-LINK--
SMILES CCC3)=CC=C(0C02)C2=CL1.
C(\C=C\C(O[H])=0)(O[H])=0

Soluble in DMSO to 100 mM

and in ethanol to 25 mM. In

Solubility ]
water, soluble at 1 mg/mL with
sonication and warming.

Purity Typically >99% by HPLC.

Mechanism of Action and Signaling Pathway

Zamifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors, with
a notable selectivity for the M3 subtype. This selectivity is crucial for its targeted effects on
smooth muscle, particularly in the gastrointestinal tract, while minimizing side effects
associated with the antagonism of other muscarinic receptor subtypes.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals
through the Gq alpha subunit. Upon activation by acetylcholine, the M3 receptor initiates a
signaling cascade that leads to smooth muscle contraction. Zamifenacin competitively blocks
the binding of acetylcholine to the M3 receptor, thereby inhibiting this downstream signaling.
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The affinity of Zamifenacin for various muscarinic receptor subtypes is summarized in the

table below.
Receptor Subtype pKi Value
M3 8.52
M2 7.93
M1 7.90
M4 7.78

Data sourced from Tocris Bioscience and Abcam.

The signaling pathway initiated by M3 receptor activation and inhibited by Zamifenacin is
depicted below.
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Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by Zamifenacin.
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Experimental Protocols

The characterization of Zamifenacin's pharmacological profile involves standard in vitro and in
Vivo assays. Below are outlines of key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Zamifenacin for different muscarinic
receptor subtypes.

Objective: To quantify the competitive binding of Zamifenacin to M3 muscarinic receptors.

Materials:

Cell membranes expressing the human M3 muscarinic receptor.

Radioligand, e.g., [3H]-N-methylscopolamine ([2H]-NMS).

Zamifenacin solutions of varying concentrations.

Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4).

Glass fiber filters.

Scintillation counter.

Methodology:

 Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([3H]-
NMS) and varying concentrations of Zamifenacin.

o Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

« Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate
bound from free radioligand. The filters are washed with ice-cold buffer to remove non-
specifically bound radioligand.

» Quantification: The radioactivity retained on the filters, corresponding to the amount of bound
radioligand, is measured using a scintillation counter.
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» Data Analysis: The concentration of Zamifenacin that inhibits 50% of the specific binding of
the radioligand (ICso) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation.
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Caption: Workflow for a Radioligand Binding Assay.

Isolated Organ Bath Assay

This functional assay assesses the antagonist activity of Zamifenacin on smooth muscle
contractions induced by a muscarinic agonist.

Objective: To determine the potency of Zamifenacin in inhibiting acetylcholine-induced
contractions of guinea pig ileum.

Materials:
e Guinea pig ileum segment.

» Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% Oz / 5%
COa..

« |sotonic transducer and data acquisition system.
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» Acetylcholine (agonist).
o Zamifenacin (antagonist).
Methodology:

o Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in the organ
bath under a resting tension.

o Equilibration: The tissue is allowed to equilibrate in the Krebs-Henseleit solution.

e Agonist Response: A cumulative concentration-response curve to acetylcholine is generated
to determine the baseline contractile response.

» Antagonist Incubation: The tissue is washed and then incubated with a known concentration
of Zamifenacin for a set period.

o Post-Antagonist Response: A second cumulative concentration-response curve to
acetylcholine is generated in the presence of Zamifenacin.

» Data Analysis: The rightward shift of the acetylcholine concentration-response curve in the
presence of Zamifenacin is used to calculate the pAz value, which is a measure of the
antagonist's potency.

In Vivo Studies in Irritable Bowel Syndrome Models

Clinical studies have been conducted to evaluate the efficacy of Zamifenacin in patients with
IBS.

Objective: To assess the effect of Zamifenacin on colonic motility in patients with IBS.
Methodology:
o Study Design: A double-blind, placebo-controlled, parallel-group study.

» Participants: Patients diagnosed with IBS according to established criteria (e.g., Rome
criteria).
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« Intervention: A single oral dose of Zamifenacin (e.g., 10 mg or 40 mg) or placebo.

o Outcome Measurement: Colonic motility is recorded using a multi-channel solid-state
catheter introduced via colonoscopy. Measurements are taken during fasting and
postprandial periods.

» Data Analysis: Parameters such as the mean amplitude of contractions, number of
contractions, and motility index are compared between the Zamifenacin and placebo
groups.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including mice, rats, dogs,
and humans. Zamifenacin generally exhibits moderate oral bioavailability.

Oral Bioavailability

Species (%) Cmax (ng/mL) T (h)
Mouse 26 92 2.1
Rat 64 905 6.0
Dog 100 416 1.1

Data sourced from MedChemExpress and Xcess Biosciences.

Conclusion

Zamifenacin is a well-characterized selective M3 muscarinic receptor antagonist with
demonstrated effects on gastrointestinal smooth muscle. Its chemical properties, mechanism of
action, and pharmacological profile have been established through a variety of in vitro and in
vivo experimental models. This technical guide provides a foundational understanding for
researchers and professionals in the field of drug development who are interested in
muscarinic receptor pharmacology and the therapeutic potential of selective antagonists like
Zamifenacin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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